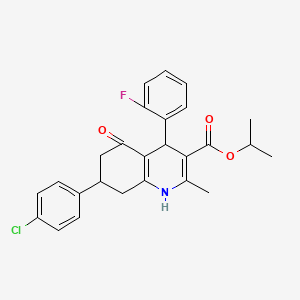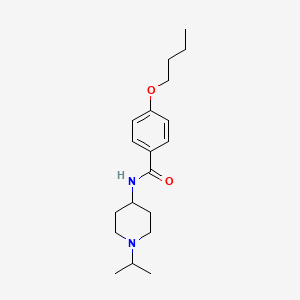
methyl N,N'-bis(4-methylphenyl)imidothiocarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl N,N'-bis(4-methylphenyl)imidothiocarbamate, also known as Prothioconazole, is a fungicide that is widely used in agriculture to protect crops from fungal diseases. It is a systemic fungicide that is effective against a wide range of fungal pathogens.
Mecanismo De Acción
Methyl N,N'-bis(4-methylphenyl)imidothiocarbamateole inhibits the biosynthesis of ergosterol, a key component of fungal cell membranes. This disrupts the integrity of the fungal cell membrane, leading to cell death. methyl N,N'-bis(4-methylphenyl)imidothiocarbamateole also inhibits the production of mycotoxins, which are harmful compounds produced by some fungal pathogens.
Biochemical and Physiological Effects:
methyl N,N'-bis(4-methylphenyl)imidothiocarbamateole has been shown to have low toxicity to mammals and non-target organisms. It is rapidly metabolized and excreted from the body. However, it can have some adverse effects on aquatic organisms, and caution should be taken when using it near water bodies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl N,N'-bis(4-methylphenyl)imidothiocarbamateole is a valuable tool for studying fungal diseases in crops. Its systemic activity allows it to be applied at low doses, reducing the risk of phytotoxicity. However, its effectiveness can be reduced by the development of resistance in fungal populations, and caution should be taken to prevent the development of resistance.
Direcciones Futuras
There are several future directions for research on methyl N,N'-bis(4-methylphenyl)imidothiocarbamateole. These include:
1. Developing new formulations of methyl N,N'-bis(4-methylphenyl)imidothiocarbamateole that are more effective against resistant fungal populations.
2. Studying the impact of methyl N,N'-bis(4-methylphenyl)imidothiocarbamateole on non-target organisms, particularly aquatic organisms.
3. Investigating the potential of methyl N,N'-bis(4-methylphenyl)imidothiocarbamateole as a tool for studying the biosynthesis of ergosterol in fungi.
4. Developing new methods for synthesizing methyl N,N'-bis(4-methylphenyl)imidothiocarbamateole that are more efficient and environmentally friendly.
Conclusion:
methyl N,N'-bis(4-methylphenyl)imidothiocarbamateole is a valuable tool for controlling fungal diseases in crops. Its systemic activity and effectiveness against a wide range of fungal pathogens make it an important fungicide in agriculture. However, caution should be taken to prevent the development of resistance in fungal populations, and its impact on non-target organisms should be carefully studied. Further research on methyl N,N'-bis(4-methylphenyl)imidothiocarbamateole is needed to develop new formulations, study its impact on non-target organisms, and investigate its potential as a tool for studying fungal biology.
Métodos De Síntesis
Methyl N,N'-bis(4-methylphenyl)imidothiocarbamateole is synthesized by reacting 4-methylphenylisothiocyanate with N,N'-dimethylurea in the presence of a base. The reaction produces methyl N,N'-bis(4-methylphenyl)imidothiocarbamate, which is then purified and formulated into a fungicide.
Aplicaciones Científicas De Investigación
Methyl N,N'-bis(4-methylphenyl)imidothiocarbamateole has been extensively studied for its effectiveness in controlling fungal diseases in crops. It has been shown to be effective against a wide range of fungal pathogens, including Fusarium, Alternaria, and Septoria. Its systemic activity allows it to be absorbed by the plant and translocated to all parts of the plant, providing protection against fungal diseases.
Propiedades
IUPAC Name |
methyl N,N'-bis(4-methylphenyl)carbamimidothioate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2S/c1-12-4-8-14(9-5-12)17-16(19-3)18-15-10-6-13(2)7-11-15/h4-11H,1-3H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NECQHGLWUJKDAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=NC2=CC=C(C=C2)C)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl N,N'-bis(4-methylphenyl)carbamimidothioate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-{3-chloro-5-ethoxy-4-[2-(4-methoxyphenoxy)ethoxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5218215.png)
![1-benzoyl-2-(2-methoxyphenyl)-1,2-dihydropyrrolo[1,2-a]quinoline-3,3(3aH)-dicarbonitrile](/img/structure/B5218218.png)
![2-chloro-N-({1-[2-(2-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N-methylisonicotinamide](/img/structure/B5218225.png)
![5-(3-methoxyphenyl)-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5218230.png)

![N~2~-(4-chlorophenyl)-N~1~-(2-ethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5218245.png)
![N-[4-(2,5-dimethyl-1H-pyrrol-1-yl)butyl]-N'-phenylthiourea](/img/structure/B5218253.png)
![3-(3-chlorophenyl)-7-(2-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B5218256.png)
![methyl [5-(N-methylglycyl)-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl]carbamate hydrochloride](/img/structure/B5218261.png)

![N-[2-(4,5-dimethyl-1,3-thiazol-2-yl)ethyl]-5-(4-methoxyphenyl)-1,2,4-triazin-3-amine](/img/structure/B5218267.png)
![N-[2-(1-naphthylamino)-2-oxoethyl]-2-furamide](/img/structure/B5218270.png)
![ethyl 2-methyl-4-[(2-nitrophenyl)amino]-5-oxo-1-phenyl-2,5-dihydro-1H-pyrrole-2-carboxylate](/img/structure/B5218289.png)